molecular formula C16H16N4O5S B14310038 (4-{2-[(4-Azidobenzene-1-sulfonyl)amino]ethyl}phenoxy)acetic acid CAS No. 113563-65-8

(4-{2-[(4-Azidobenzene-1-sulfonyl)amino]ethyl}phenoxy)acetic acid

Cat. No.: B14310038
CAS No.: 113563-65-8
M. Wt: 376.4 g/mol
InChI Key: YEWXWCSWONXHHY-UHFFFAOYSA-N
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Description

(4-{2-[(4-Azidobenzene-1-sulfonyl)amino]ethyl}phenoxy)acetic acid is an organic compound that features a complex structure with both aromatic and aliphatic components This compound is notable for its azido group, which is a functional group containing nitrogen, and its sulfonyl group, which is a sulfur-containing functional group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (4-{2-[(4-Azidobenzene-1-sulfonyl)amino]ethyl}phenoxy)acetic acid typically involves multiple steps, starting with the preparation of intermediate compounds. One common route involves the following steps:

    Synthesis of 4-azidobenzenesulfonyl chloride: This can be achieved by reacting 4-aminobenzenesulfonyl chloride with sodium azide in an appropriate solvent.

    Formation of the intermediate: The 4-azidobenzenesulfonyl chloride is then reacted with 2-aminoethylphenol to form the intermediate compound.

    Final step: The intermediate is then reacted with chloroacetic acid under basic conditions to yield this compound.

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the above synthetic route to ensure high yield and purity. This could include the use of automated reactors, continuous flow systems, and advanced purification techniques such as chromatography.

Chemical Reactions Analysis

Types of Reactions

(4-{2-[(4-Azidobenzene-1-sulfonyl)amino]ethyl}phenoxy)acetic acid can undergo various types of chemical reactions, including:

    Substitution reactions: The azido group can participate in nucleophilic substitution reactions.

    Reduction reactions: The azido group can be reduced to an amine group using reducing agents such as hydrogen gas in the presence of a catalyst.

    Oxidation reactions: The phenoxy group can undergo oxidation to form quinone derivatives.

Common Reagents and Conditions

    Nucleophilic substitution: Sodium azide, solvents like DMF (dimethylformamide).

    Reduction: Hydrogen gas, palladium on carbon (Pd/C) catalyst.

    Oxidation: Potassium permanganate (KMnO4), acidic or basic conditions.

Major Products

    Substitution: Formation of substituted azides.

    Reduction: Formation of amines.

    Oxidation: Formation of quinones.

Scientific Research Applications

(4-{2-[(4-Azidobenzene-1-sulfonyl)amino]ethyl}phenoxy)acetic acid has several applications in scientific research:

    Chemistry: Used as a precursor in the synthesis of more complex molecules.

    Biology: Utilized in bioconjugation techniques, where the azido group can be used for click chemistry to attach biomolecules.

    Industry: Used in the production of specialty chemicals and materials with specific functional properties.

Mechanism of Action

The mechanism of action of (4-{2-[(4-Azidobenzene-1-sulfonyl)amino]ethyl}phenoxy)acetic acid depends on its application. In bioconjugation, the azido group reacts with alkynes in a copper-catalyzed azide-alkyne cycloaddition (CuAAC) reaction, forming a stable triazole linkage. This reaction is highly specific and efficient, making it valuable for attaching molecules in a controlled manner.

Comparison with Similar Compounds

Similar Compounds

    4-Azidobenzenesulfonyl chloride: Shares the azido and sulfonyl groups but lacks the phenoxyacetic acid moiety.

    Phenoxyacetic acid: Lacks the azido and sulfonyl groups but shares the phenoxyacetic acid structure.

    4-Aminobenzenesulfonyl chloride: Similar sulfonyl group but with an amino group instead of an azido group.

Uniqueness

(4-{2-[(4-Azidobenzene-1-sulfonyl)amino]ethyl}phenoxy)acetic acid is unique due to its combination of functional groups, which allows it to participate in a wide range of chemical reactions and applications. The presence of both azido and sulfonyl groups, along with the phenoxyacetic acid structure, makes it a versatile compound in synthetic chemistry and bioconjugation.

Properties

CAS No.

113563-65-8

Molecular Formula

C16H16N4O5S

Molecular Weight

376.4 g/mol

IUPAC Name

2-[4-[2-[(4-azidophenyl)sulfonylamino]ethyl]phenoxy]acetic acid

InChI

InChI=1S/C16H16N4O5S/c17-20-19-13-3-7-15(8-4-13)26(23,24)18-10-9-12-1-5-14(6-2-12)25-11-16(21)22/h1-8,18H,9-11H2,(H,21,22)

InChI Key

YEWXWCSWONXHHY-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=CC=C1CCNS(=O)(=O)C2=CC=C(C=C2)N=[N+]=[N-])OCC(=O)O

Origin of Product

United States

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